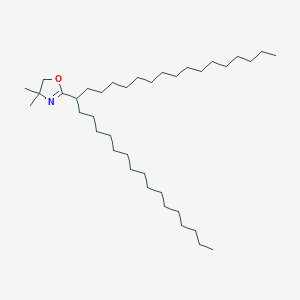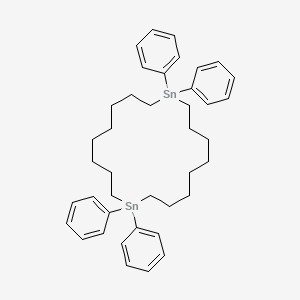
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
The synthesis of 1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane typically involves the reaction of organotin precursors with phenyl groups under controlled conditions. One common method involves the use of tin(IV) chloride and phenylmagnesium bromide in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds.
Análisis De Reacciones Químicas
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and phenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tin hydrides and phenyl groups.
Substitution: The phenyl groups in the compound can be substituted with other organic groups using reagents like alkyl halides or aryl halides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like THF, catalysts such as palladium or platinum, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include tin oxides, tin hydrides, and substituted organotin compounds.
Aplicaciones Científicas De Investigación
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane involves its interaction with molecular targets such as enzymes, proteins, and other biomolecules. The tin atoms in the compound can form coordination bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane can be compared with other organotin compounds such as:
Tetraphenyltin: Similar in structure but lacks the cyclic framework of this compound.
Dibutyltin dichloride: Another organotin compound with different organic groups and reactivity.
Tributyltin oxide: Known for its use as a biocide, it has different applications and properties compared to this compound.
Propiedades
Número CAS |
87531-98-4 |
|---|---|
Fórmula molecular |
C40H52Sn2 |
Peso molecular |
770.3 g/mol |
Nombre IUPAC |
1,1,10,10-tetraphenyl-1,10-distannacyclooctadecane |
InChI |
InChI=1S/2C8H16.4C6H5.2Sn/c2*1-3-5-7-8-6-4-2;4*1-2-4-6-5-3-1;;/h2*1-8H2;4*1-5H;; |
Clave InChI |
PQOWSYNPOMCVEF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC[Sn](CCCCCCCC[Sn](CCC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


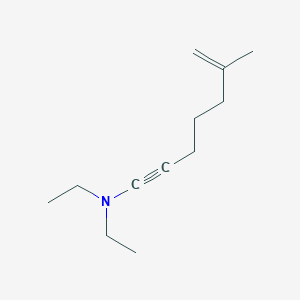

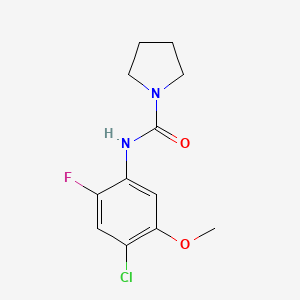
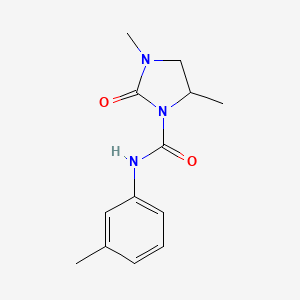

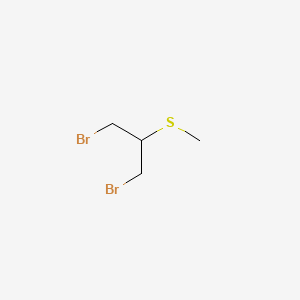
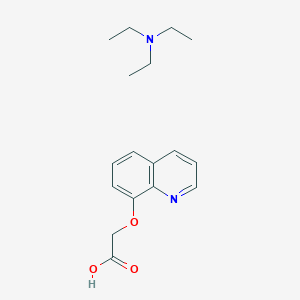

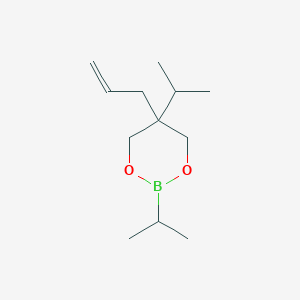
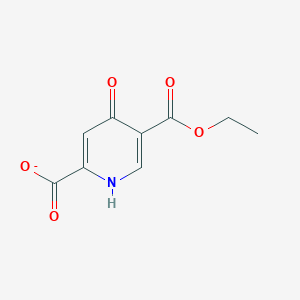
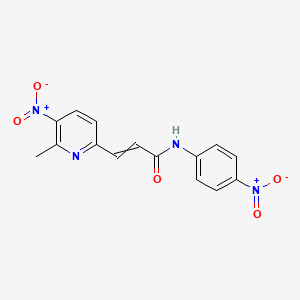
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

